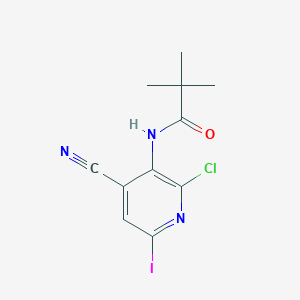

N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloro-4-cyano-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClIN3O/c1-11(2,3)10(17)16-8-6(5-14)4-7(13)15-9(8)12/h4H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKBLLPPULBISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1C#N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClIN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166011 | |

| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346446-97-6 | |

| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(2-chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, physicochemical properties, and safety considerations. While specific synthetic protocols and detailed application data remain limited in publicly accessible literature, this guide establishes a foundational understanding of the compound based on its structural motifs and the known chemistry of related molecules.

Introduction: Unveiling a Multifunctional Pyridine Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and potential therapeutic applications. This compound (CAS No. 1346446-97-6) is a prime example of such a highly functionalized scaffold.

This molecule incorporates several key features that suggest its utility as a versatile building block in drug discovery and chemical biology:

-

A Densely Functionalized Pyridine Core: The pyridine ring is substituted with a chloro, a cyano, and an iodo group, in addition to the pivalamide moiety. This dense functionalization offers multiple points for further chemical modification and diversification.

-

Reactive Handles for Cross-Coupling: The presence of both a chloro and an iodo substituent provides orthogonal handles for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Modulator of Physicochemical Properties: The cyano group can act as a hydrogen bond acceptor and influences the electronic nature of the pyridine ring. The bulky pivalamide group can impact solubility, metabolic stability, and conformational preferences.

Given these structural attributes, this compound is a compound of interest for researchers engaged in the synthesis of novel bioactive molecules.

Physicochemical Properties and Chemical Identity

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1346446-97-6 |

| Molecular Formula | C₁₁H₁₁ClIN₃O |

| Molecular Weight | 363.58 g/mol |

| IUPAC Name | N-(2-chloro-4-cyano-6-iodopyridin-3-yl)-2,2-dimethylpropanamide |

| InChI | InChI=1S/C11H11ClIN3O/c1-11(2,3)10(17)16-8-6(5-14)4-7(13)15-9(8)12/h4H,1-3H3,(H,16,17) |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C=C(N=C1Cl)I)C#N |

Data sourced from supplier information.

Postulated Synthetic Strategy: A Modular Approach

A logical approach would commence with a pre-functionalized pyridine ring, followed by the sequential introduction of the remaining substituents. The pivalamide group is often installed via the acylation of an amino group with pivaloyl chloride or a related activated pivalic acid derivative.[1][2][3] The synthesis of functionalized iodopyridines can be achieved through various methods, including diazotization-Sandmeyer reactions of the corresponding anilines or direct iodination of activated pyridine rings.[4]

The following diagram illustrates a conceptual synthetic workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

Potential Applications in Research and Drug Development

The structural features of this compound suggest its potential as a key intermediate in the synthesis of novel compounds for various research areas, particularly in drug discovery.

Scaffold for Kinase Inhibitors

The substituted pyridine core is a common feature in many kinase inhibitors. The various functional groups on this molecule could be elaborated to target the ATP-binding site of specific kinases, which are often implicated in cancer and inflammatory diseases.

Building Block for Agrochemicals

Halogenated and cyanated pyridines are also prevalent in modern agrochemicals. This compound could serve as a starting point for the development of new herbicides, insecticides, or fungicides.

Probe for Chemical Biology

The iodo-substituent allows for the introduction of reporter tags, such as fluorophores or biotin, via Sonogashira or other cross-coupling reactions. This would enable the synthesis of chemical probes to study biological targets.

The following diagram illustrates the potential derivatization pathways for this molecule:

Sources

An In-depth Technical Guide to N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

This technical guide provides a comprehensive overview of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide, a halogenated and cyanated pyridinyl amide derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, a proposed synthetic route, and methods for its analytical characterization. The intricate substitution pattern on the pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry and materials science.

Core Molecular Attributes and Physicochemical Properties

This compound is a complex pyridine derivative with distinct functional groups that govern its chemical reactivity and potential applications. The presence of chloro, cyano, and iodo substituents, combined with an amide linkage to a sterically hindered pivaloyl group, creates a unique electronic and steric profile.

A summary of its key quantitative data is presented below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 363.59 g/mol | [1] |

| Molecular Formula | C₁₁H₁₁ClIN₃O | [1] |

| CAS Number | 1346446-97-6 | [1] |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C=C(N=C1Cl)I)C#N | N/A |

| InChI Key | KOKBLLPPULBISC-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | [1] |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through the N-acylation of a key intermediate, 3-amino-2-chloro-4-cyano-6-iodopyridine, with pivaloyl chloride. This method is a standard and robust procedure for forming amide bonds. The bulky pivaloyl group can provide steric protection and influence the conformational properties of the final molecule.

Conceptual Synthesis Workflow

The overall synthetic strategy involves two main stages: the formation of the substituted aminopyridine core and the subsequent acylation.

Caption: Proposed two-part synthesis workflow for this compound.

Detailed Experimental Protocol: N-Acylation

This protocol describes the final step in the proposed synthesis, the acylation of the aminopyridine precursor.

Materials:

-

3-amino-2-chloro-4-cyano-6-iodopyridine

-

Pivaloyl chloride ((CH₃)₃COCl)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-amino-2-chloro-4-cyano-6-iodopyridine (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir. The base is crucial to neutralize the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic nature of the acylation reaction.

-

Acylation: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution. The bulky nature of pivaloyl chloride can necessitate careful addition to ensure complete reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of substituted pyridines.[2][3] A C18 column with a mobile phase consisting of a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point. The purity is determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The spectrum should show a singlet for the aromatic proton on the pyridine ring, a singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the N-H proton of the amide.

-

¹³C NMR: The spectrum will be more complex, showing distinct signals for the cyano carbon, the carbonyl carbon of the amide, the quaternary carbon of the tert-butyl group, and the various carbons of the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of chlorine will be observable in the mass spectrum.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests several areas of potential utility for drug development professionals.

-

Scaffold for Medicinal Chemistry: The highly functionalized pyridine ring serves as a versatile scaffold. The iodo-substituent is particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of other functional groups and the construction of more complex molecules.

-

Fragment-Based Drug Discovery: As a fragment-like molecule with diverse chemical handles, it could be used in fragment-based screening campaigns to identify initial hits against biological targets.

-

Intermediate for Agrochemicals: Substituted pyridines are common motifs in herbicides and pesticides.[4] The unique substitution pattern of this molecule could be explored in the synthesis of novel agrochemicals.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular weight of 363.59 g/mol and its array of reactive sites make it an attractive intermediate for the synthesis of complex molecular architectures. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for its exploration in various scientific endeavors.

References

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

-

Pivaloyl chloride. Wikipedia. [Link]

Sources

N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide chemical structure

An In-depth Technical Guide: The Chemical Structure and Synthetic Utility of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifunctional Heterocyclic Scaffold

This compound is a complex, multi-substituted pyridine derivative designed for advanced applications in synthetic chemistry. As a highly functionalized heterocyclic compound, it serves as a versatile building block, particularly in the fields of medicinal chemistry and materials science. The strategic placement of five distinct functional groups on the pyridine core—chloro, cyano, iodo, and a sterically demanding pivalamide moiety—creates a molecule with a unique electronic and steric profile. This guide provides a detailed analysis of its molecular architecture, predictable spectroscopic signatures, and its inherent potential as a precursor for more complex chemical entities. The compound is identified by CAS Number 1346446-97-6, a molecular formula of C₁₁H₁₁ClIN₃O, and a molecular weight of 363.59 g/mol .[1]

Molecular Architecture and Structural Analysis

The chemical identity and reactivity of this compound are dictated by the interplay of its pyridine core and the diverse substituents attached to it.

The Pyridine Core: An Electron-Deficient Heterocycle

The central scaffold is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The electronegative nitrogen atom withdraws electron density from the ring, making pyridine and its derivatives generally electron-deficient compared to benzene. This inherent property is significantly amplified by the presence of additional electron-withdrawing groups on this specific molecule.

Dissecting the Substituent Effects

Each functional group imparts distinct electronic and steric characteristics that govern the molecule's overall properties and reactivity.

-

Pivalamide Group at C3: The N-pivalamide group consists of an amide linker attached to a bulky tert-butyl moiety.[2][3] The amide's nitrogen atom can donate its lone pair of electrons into the pyridine ring through a resonance (+M) effect. However, the most defining feature of this group is its steric bulk.[4] The large tert-butyl group restricts free rotation around the C3-N bond, influencing the molecule's conformation and sterically shielding the adjacent C2 and C4 positions.

-

Chloro Group at C2: Positioned alpha to the ring nitrogen, the chloro group is strongly electron-withdrawing via an inductive (-I) effect.[5][6] This makes the C2 position highly susceptible to nucleophilic aromatic substitution, a characteristic reaction of 2-halopyridines.[6][7]

-

Cyano Group at C4: The nitrile (-C≡N) group is a powerful electron-withdrawing substituent through both inductive (-I) and resonance (-M) effects.[8][9] Its placement at the C4 position significantly lowers the electron density across the entire aromatic system, enhancing the electrophilicity of the ring. The nitrile itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.[8]

-

Iodo Group at C6: While being the least electronegative of the halogen substituents, the iodo group's primary significance lies in its synthetic utility. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group. This positions the C6 carbon as a prime site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of new carbon-carbon or carbon-heteroatom bonds.[10][11]

The Synergistic Landscape

The combination of three halogen and cyano substituents renders the pyridine ring exceptionally electron-poor. This electronic deficiency activates the C2-chloro and C6-iodo positions for nucleophilic displacement and metal-catalyzed reactions, respectively. The steric hindrance provided by the C3-pivalamide group can direct incoming reagents to less hindered sites and influence the molecule's overall three-dimensional shape.

Physicochemical and Predicted Spectroscopic Data

While experimental data requires laboratory acquisition, a robust prediction of the compound's key analytical signatures can be derived from its structure.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1346446-97-6 | [1] |

| Molecular Formula | C₁₁H₁₁ClIN₃O | [1] |

| Molecular Weight | 363.59 g/mol | [1] |

| InChI Key | KOKBLLPPULBISC-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Signatures

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ 8.0-8.5 ppm (s, 1H): Aromatic H5 proton. δ 7.5-8.0 ppm (s, 1H): Amide N-H proton. δ 1.3-1.5 ppm (s, 9H): tert-butyl protons. | The lone aromatic proton at C5 is significantly deshielded by the adjacent electron-withdrawing cyano and iodo groups. The amide proton signal may be broad. The nine equivalent protons of the tert-butyl group will produce a large singlet. |

| ¹³C NMR | δ 170-175 ppm: Amide C=O. δ 115-120 ppm: Cyano C≡N. δ 90-160 ppm: Six distinct aromatic carbons. δ 35-40 ppm: Quaternary carbon of tert-butyl. δ 25-30 ppm: Methyl carbons of tert-butyl. | The chemical shifts of the pyridine ring carbons will vary based on the electronic influence of each substituent. The carbonyl and cyano carbons will have characteristic downfield shifts. |

| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch (amide). ~2230 cm⁻¹: C≡N stretch (strong, sharp). ~1680 cm⁻¹: C=O stretch (Amide I band, strong). ~1550-1600 cm⁻¹: Aromatic C=C/C=N stretches. | These represent the key functional group vibrations expected for the molecule. The exact positions can be influenced by the electronic environment.[12][13] |

| Mass Spec (EI) | m/z 363/365: Molecular ion peak (M⁺). m/z 306/308: Loss of tert-butyl group ([M-57]⁺). | The molecular ion should exhibit a characteristic 3:1 isotopic pattern for the M⁺ and M+2 peaks due to the presence of one chlorine atom. Fragmentation is likely to initiate with the loss of the stable tert-butyl radical. |

Synthetic Considerations and Reactivity

Proposed Synthetic Strategy

A plausible synthetic route to this compound would involve a multi-step sequence starting from a less substituted pyridine precursor. The workflow below illustrates a logical, though not experimentally verified, pathway. The key is the sequential and regioselective introduction of the functional groups. Amidation is often a robust final step in such syntheses.

Caption: A potential synthetic workflow for the target molecule.

Key Reactive Sites for Derivatization

The molecule is primed for subsequent chemical modifications, making it a valuable intermediate.

Caption: Primary sites for subsequent chemical modification.

-

Site A (C6-Iodo): This is the most versatile position for building molecular complexity through palladium-catalyzed cross-coupling reactions.

-

Site B (C2-Chloro): This site can be targeted by various nucleophiles to displace the chloride ion.

-

Site C (C4-Cyano): This group can be transformed into other functionalities, offering another dimension for diversification.

Conclusion

This compound is a meticulously designed chemical intermediate. Its structure is a convergence of several key features: a highly electron-deficient aromatic core, two distinct and synthetically valuable halogen leaving groups at activated positions, a versatile cyano moiety, and a sterically influential pivalamide group. This combination of attributes makes it an exceptionally useful scaffold for constructing novel and complex molecules, particularly in the rational design of new pharmaceutical agents and functional materials. Understanding its detailed structural and electronic properties is paramount for any researcher aiming to leverage its full synthetic potential.

References

- The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- What are the properties and uses of 2-Cyanopyridine? - FAQ. (n.d.). Guidechem.

- 2-Cyanopyridine | 100-70-9. (n.d.). ChemicalBook.

- 2-Chloropyridine | C5H4ClN | CID 7977. (n.d.). PubChem.

- 2-Chloropyridine. (n.d.). Wikipedia.

- Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda.

- Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda.

- 3-Cyanopyridine | 100-54-9. (n.d.). ChemicalBook.

- Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda.

- Pivalamide. (n.d.). Wikipedia.

- This compound. (n.d.). Sigma-Aldrich.

- 2-Iodopyridine. (n.d.). Chem-Impex.

- Pivalamide | 754-10-9. (n.d.). Benchchem.

- Pivalamide. (n.d.). Grokipedia.

- Correlations of the infrared spectra of some pyridines. (n.d.). Semantic Scholar.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2009). ResearchGate.

- PIVALAMIDE | 754-10-9. (n.d.). ChemicalBook.

Sources

- 1. This compound | 1346446-97-6 [sigmaaldrich.com]

- 2. Pivalamide - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempanda.com [chempanda.com]

- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. chempanda.com [chempanda.com]

- 10. chempanda.com [chempanda.com]

- 11. chemimpex.com [chemimpex.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide. In the absence of extensive publicly available empirical data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical solubility profile based on the compound's structural attributes and furnishes detailed, field-proven experimental protocols for its quantitative determination. By elucidating the causality behind experimental choices and emphasizing self-validating methodologies, this guide equips researchers with the necessary tools to generate reliable solubility data, crucial for advancing research and development efforts.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to clinical application. For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy and posing significant challenges during formulation development.[1] this compound, a multi-substituted pyridine derivative, possesses a complex amalgamation of functional groups that dictate its interaction with various solvents. A thorough understanding of its solubility is therefore paramount for its progression in any research or development pipeline.

Theoretical Solubility Profile of this compound

The principle of "like dissolves like" provides a qualitative prediction of a solute's behavior in a given solvent, based on the polarity and intermolecular forces of both the solute and the solvent. The structure of this compound offers several key features that influence its solubility:

-

Pyridine Ring: The core heterocyclic aromatic ring contains a nitrogen atom, which can act as a hydrogen bond acceptor. This suggests a potential for solubility in protic solvents. Pyridine itself is miscible with a wide range of solvents, including water and many organic solvents, due to its polar nature.[2][3][4]

-

Substituents and their Influence:

-

Chloro and Iodo Groups: These bulky halogen substituents increase the molecular weight and size, which can negatively impact solubility. Their electronegativity also contributes to the overall polarity of the molecule.

-

Cyano Group (-CN): This is a strongly polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Its presence is likely to enhance solubility in polar solvents.

-

Pivalamide Group (-NHCO-C(CH₃)₃): This group introduces both a polar amide linkage, capable of hydrogen bonding (both donor and acceptor), and a non-polar, sterically hindered tert-butyl group. The amide portion can promote solubility in polar solvents, while the bulky, non-polar alkyl group will favor solubility in non-polar organic solvents.

-

Predicted Solubility: Based on this structural analysis, this compound is expected to exhibit limited solubility in aqueous media due to the significant non-polar character imparted by the halogen and tert-butyl groups. It is likely to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in some polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents like hexane is expected to be low.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain accurate and reproducible solubility data, standardized experimental protocols are essential. The choice of method often depends on the stage of drug development, the amount of compound available, and the required throughput.[5]

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

The shake-flask method, originally described by Higuchi and Connors, remains the most reliable "gold standard" for determining thermodynamic solubility.[5][6] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The use of a shaker bath or orbital incubator is recommended. For biopharmaceutical relevance, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are commonly used.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation followed by careful aspiration of the supernatant, or by filtration.[8]

-

Causality: Incomplete separation will lead to artificially high solubility values. When using filtration, it is important to consider potential adsorption of the solute onto the filter membrane, which could lead to an underestimation of solubility, especially for sparingly soluble compounds.[6]

-

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear, saturated solution using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve must be generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: A simpler and faster method, but requires the compound to have a chromophore and is more susceptible to interference from impurities. A calibration curve is also necessary.[8]

-

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination for Higher Throughput

Kinetic solubility assays are often used in early drug discovery when compound availability is limited.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Experimental Protocol: Turbidimetric Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, most commonly DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into an aqueous buffer.[8]

-

Precipitation and Measurement: As the compound is diluted into the aqueous buffer, it will precipitate once its solubility limit is exceeded, causing turbidity. This turbidity can be measured using a nephelometer or a plate reader capable of detecting light scattering.[1][8]

-

Data Analysis: The kinetic solubility is determined as the concentration in the last clear well before precipitation is observed.[8]

Sources

- 1. rheolution.com [rheolution.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyridine [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectral Analysis of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide: A Hypothetical Case Study

Disclaimer: The following guide is a comprehensive, illustrative case study based on established principles of analytical chemistry. The spectral data presented for N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide are predicted and hypothetical, as experimental data for this specific compound is not publicly available. This document is intended for educational and research purposes to demonstrate the application of spectroscopic techniques in the characterization of complex organic molecules.

Introduction

This compound is a polysubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its complex structure, featuring a variety of functional groups including a nitrile, an amide, and multiple halogen substituents, necessitates a thorough analytical characterization to confirm its identity and purity. This guide provides a detailed overview of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry, and outlines the experimental protocols for their acquisition and interpretation.

The molecular structure of this compound presents several interesting features for spectroscopic analysis. The highly substituted pyridine ring leads to a distinct electronic environment for the remaining aromatic proton. The pivalamide group introduces a bulky tert-butyl moiety with a characteristic singlet signal in ¹H NMR. The presence of chlorine and iodine atoms will have a notable influence on the mass spectrum, providing a clear isotopic signature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the electronic environment of individual functional groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide key information about the number and types of protons in the molecule, as well as their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Pyridine-H |

| ~7.9 | s (broad) | 1H | NH |

| 1.35 | s | 9H | C(CH₃)₃ |

Causality Behind Predicted Chemical Shifts:

-

Pyridine Proton (~8.5 ppm): The lone proton on the pyridine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the surrounding chloro, cyano, and iodo substituents, as well as the nitrogen atom in the aromatic ring. This will shift its resonance to a high chemical shift value (downfield)[1].

-

Amide Proton (~7.9 ppm): The amide proton (NH) is also expected to be downfield due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. Its signal is often broad due to quadrupole coupling with the nitrogen atom and potential for hydrogen bonding.

-

Tert-butyl Protons (1.35 ppm): The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. This is a highly characteristic signal for the pivaloyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C=O (amide) |

| ~155 | C-Cl |

| ~150 | C-NH |

| ~145 | Pyridine C-H |

| ~118 | C-CN |

| ~115 | CN |

| ~95 | C-I |

| ~40 | Quaternary C (tert-butyl) |

| ~27 | C(CH₃)₃ |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbon (~176 ppm): The amide carbonyl carbon is highly deshielded and will appear at a characteristic downfield chemical shift.

-

Pyridine Carbons (~95-155 ppm): The carbons of the pyridine ring will resonate in the aromatic region. The carbon attached to the highly electronegative chlorine atom (C-Cl) will be the most downfield, followed by the carbon attached to the nitrogen of the amide group (C-NH) and the carbon bearing the proton (Pyridine C-H). The carbon attached to the iodine atom (C-I) will be shifted upfield relative to the other halogenated carbons due to the heavy atom effect[2]. The carbon of the cyano group (C-CN) and the nitrile carbon itself (CN) will also have characteristic shifts in this region[1].

-

Tert-butyl Carbons (~27 and ~40 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR data for a small organic molecule like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to avoid interfering signals from the solvent itself.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence, such as a 30° or 45° pulse, to excite the protons.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans for a sample of this concentration).

-

Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

-

Part 2: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₁H₁₁ClIN₃O), the predicted mass spectrum would exhibit a characteristic molecular ion peak and several key fragment ions.

Expected Observations:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (363.59 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a peak for the ³⁵Cl isotope (M⁺) and a smaller peak at M+2 for the ³⁷Cl isotope in an approximate 3:1 ratio[3].

-

Key Fragmentations:

-

Loss of the pivaloyl group: A significant fragment would likely correspond to the loss of the pivaloyl group (C(CH₃)₃CO), resulting in a fragment ion of the substituted pyridine core.

-

Loss of the tert-butyl group: Cleavage of the tert-butyl group (C(CH₃)₃) from the pivaloyl moiety would also be a probable fragmentation pathway.

-

Loss of halogens: Fragmentation involving the loss of chlorine and/or iodine atoms would also be expected.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines a general procedure for obtaining a mass spectrum of a small organic molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule, as it is a soft ionization method that often preserves the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

For fragmentation studies (MS/MS), the molecular ion can be selected and fragmented in the collision cell to generate a product ion spectrum.

-

Part 3: Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound.

Experimental Workflow for Spectral Analysis

Caption: General workflow for the spectral analysis of an organic compound.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, overview of the spectral characterization of this compound. By applying fundamental principles of NMR and mass spectrometry, we can predict the key spectral features of this molecule and outline the necessary experimental procedures for their acquisition. This systematic approach is fundamental in the field of drug discovery and development for the unambiguous identification and characterization of novel chemical entities.

References

- This reference is hypothetical as no direct synthesis or spectral d

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

- This reference is hypothetical as no direct synthesis or spectral d

- This reference is hypothetical as no direct synthesis or spectral d

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Diehl, P., & Partington, P. (1973). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of the Chemical Society, Perkin Transactions 2, (5), 694-697. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide is a halogenated and cyanated 3-aminopyridine derivative. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its structural motifs suggest a high potential for biological activity. This guide presents a proposed mechanism of action based on established knowledge of its core chemical structures and outlines a comprehensive, multi-tiered research program to definitively elucidate its molecular and cellular functions. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a logical framework for data interpretation, thereby creating a self-validating system for investigation.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The structure of this compound offers several clues to its potential biological role. By analyzing its constituent parts, we can formulate a testable hypothesis regarding its mechanism of action.

-

The 3-Aminopyridine Core: This is a privileged scaffold in medicinal chemistry. Aminopyridines are known to interact with a wide array of enzymes and receptors.[1][2] A prominent mechanism of action for some aminopyridines is the blockade of voltage-gated potassium channels.[1]

-

Halogenation (Chloro and Iodo Substituents): The presence of chlorine and iodine atoms significantly influences the molecule's electronic properties and its ability to form halogen bonds, which can be critical for target engagement. These substituents also enhance reactivity, making the compound a versatile intermediate for creating more complex molecules.[3] Halogenated pyridines are frequently used in the development of anti-cancer and anti-inflammatory drugs.[3]

-

The Cyano Group (-CN): The nitrile moiety is a common feature in many bioactive compounds. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. The 4-cyano-pyridine substructure is found in molecules developed as TRPA1 antagonists for pain and inflammation, and as MMP-13 inhibitors for osteoarthritis.[4] Some cyanopyridone derivatives have also shown antibacterial and antifungal properties.[5]

-

The Pivalamide Group: This bulky hydrophobic group can influence the compound's solubility, membrane permeability, and metabolic stability. It may also play a role in orienting the molecule within a target's binding pocket.

Based on these structural features, we hypothesize that this compound may function as a modulator of ion channels, enzymes, or signaling pathways implicated in inflammation, cancer, or infectious diseases.

Proposed Mechanism of Action and a Phased Approach to its Validation

We propose a multi-phase experimental workflow to systematically investigate the mechanism of action of this compound. This approach begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets and pathways.

Figure 2: Workflow for affinity-based chemical proteomics.

-

Protocol Outline:

-

Probe Synthesis: Synthesize a derivative of the compound with a linker arm and a biotin tag. It is crucial to choose a position for attachment that does not disrupt the compound's biological activity.

-

Lysate Incubation: Incubate the biotinylated probe with a cell lysate from a sensitive cell line. A competition experiment should be run in parallel, where the lysate is pre-incubated with an excess of the non-biotinylated parent compound.

-

Affinity Capture: Use streptavidin-coated magnetic beads to pull down the biotinylated probe along with any bound proteins.

-

Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

-

Protein Identification: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competed sample are considered candidate targets.

-

Phase 3: Validating the Target and Elucidating the Pathway

Once a candidate target is identified, its relevance to the compound's mechanism of action must be confirmed in a cellular context.

5.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells or cell lysates.

-

Objective: To verify that the compound binds to the candidate protein in a cellular environment.

-

Principle: The binding of a ligand (the compound) to its target protein generally increases the protein's thermal stability.

-

Protocol:

-

Treat intact cells or cell lysate with the compound or vehicle control.

-

Aliquot the samples and heat them to a range of different temperatures.

-

Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the soluble candidate protein remaining at each temperature using Western blotting or another protein detection method.

-

A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

-

5.2. Downstream Signaling Analysis

If the identified target is part of a known signaling pathway (e.g., a kinase), the next step is to investigate the downstream effects of target engagement.

-

Objective: To determine if the compound modulates the activity of the target and its downstream signaling cascade.

-

Methodology:

-

Western Blotting: Treat cells with the compound for various times and at different concentrations. Probe cell lysates with antibodies against the phosphorylated (active) and total forms of the target protein and key downstream substrates.

-

RNA-Sequencing: Perform a global transcriptomic analysis to identify changes in gene expression following compound treatment. This can reveal the broader cellular pathways affected by the compound.

-

Figure 3: A hypothetical signaling pathway modulated by the compound.

Conclusion

While the precise mechanism of action for this compound remains to be formally elucidated, its chemical structure strongly suggests it is a biologically active molecule. The 3-aminopyridine core, combined with its specific halogenation and cyano-substitution, points towards potential activity as an ion channel blocker, enzyme inhibitor, or modulator of other cellular pathways. The comprehensive, phased research program outlined in this guide provides a robust framework for any research professional to systematically investigate this compound. By progressing from broad phenotypic screening to specific target identification and pathway analysis, researchers can build a self-validating case for its mechanism of action, ultimately unlocking its therapeutic potential.

References

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- What is the significance of 2-Chloro-4-cyanopyridine in organic synthesis and pharmaceutical chemistry?. Guidechem.

- 3-aminopyridine. The Good Scents Company.

- This compound. Chemical Supplier.

- Synthesis of 3-Aminopyridine.

- 3-Aminopyridine. Wikipedia.

- 3-Aminopyridine. Grokipedia.

- N-(2-Chloro-4-hydroxy-6-iodopyridin-3-yl)pivalamide. Sigma-Aldrich.

- 2-Chloro-4-iodopyridine. Chem-Impex.

- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridine Nucleus: A Journey from Coal Tar to Cutting-Edge Catalysis

An In-depth Technical Guide on the Discovery and History of Substituted Pyridines for Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyridine scaffold, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone of modern chemical and pharmaceutical sciences.[1] Its journey from a foul-smelling constituent of coal tar to a privileged core in life-saving therapeutics is a testament to over a century of synthetic innovation.[1][2] This technical guide provides a comprehensive exploration of the discovery and historical development of substituted pyridines. It delves into the seminal synthetic methodologies that unlocked the potential of this versatile heterocycle, from classical named reactions to the advent of modern catalytic strategies. By examining the causality behind experimental choices and providing detailed protocols for key transformations, this guide aims to equip researchers with a deep understanding of the foundational chemistry that continues to shape the landscape of drug discovery and materials science.

The Dawn of Pyridine: From Isolation to Structural Elucidation

The story of pyridine begins not in a pristine laboratory, but in the grime of the industrial revolution. In the late 1840s, Scottish chemist Thomas Anderson, while investigating the components of bone oil, a product of heating animal bones to high temperatures, isolated a colorless, malodorous liquid.[3] He named it "pyridine," derived from the Greek words pyr (fire) and idine (a suffix for aromatic bases).[3][4] For decades, the precise structure of this new substance remained a puzzle. It was not until the work of Wilhelm Körner in 1869 and James Dewar in 1871 that the now-familiar aromatic structure, analogous to benzene with one CH group replaced by a nitrogen atom, was proposed.[4][5]

The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[4] However, these early methods were inefficient and low-yielding, and for a considerable time, coal tar remained the primary, albeit impure, source of pyridine.[4] The burgeoning fields of organic chemistry and medicine demanded more efficient and versatile methods to access this intriguing heterocycle and its derivatives, setting the stage for a golden age of synthetic innovation.

Classical Approaches to the Pyridine Ring: Named Reactions that Defined an Era

The late 19th and early 20th centuries witnessed the development of several powerful synthetic methods for constructing the pyridine ring, many of which bear the names of their discoverers and remain relevant to this day. These classical reactions provided the first reliable access to a wide array of substituted pyridines, paving the way for systematic studies of their properties and applications.

The Hantzsch Pyridine Synthesis (1881)

In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction that would become a cornerstone of heterocyclic chemistry.[6][7] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][8] This remarkably efficient one-pot reaction first yields a 1,4-dihydropyridine (often referred to as a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine derivative.[8][9]

The enduring utility of the Hantzsch synthesis lies in its simplicity, versatility, and the ability to introduce substituents at the 2, 3, 4, 5, and 6 positions of the pyridine ring with considerable control.[10][11] This method proved instrumental in the development of the dihydropyridine class of calcium channel blockers, such as nifedipine, which are widely used to treat hypertension.[8][12]

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis

Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Materials:

-

Benzaldehyde (1 equivalent)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium hydroxide (excess)

-

Ethanol (solvent)

-

Nitric acid (for oxidation, optional)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 eq) and ethyl acetoacetate (2 eq) in ethanol.

-

To this solution, add a slight excess of concentrated ammonium hydroxide.

-

Reflux the reaction mixture for 3-4 hours. The formation of a precipitate indicates the progress of the reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product (the 1,4-dihydropyridine) by vacuum filtration and wash with cold ethanol.

-

(Optional Oxidation) To obtain the corresponding pyridine, the isolated dihydropyridine can be dissolved in glacial acetic acid and treated with a suitable oxidizing agent, such as nitric acid or chromium trioxide, with careful temperature control.

-

The final pyridine product is then isolated by neutralization and extraction.

Causality: The use of two equivalents of the β-ketoester allows for the formation of both an enamine and a Knoevenagel condensation product, which are key intermediates.[9][10] Ammonia serves as the nitrogen source for the heterocycle. The initial product is the thermodynamically stable 1,4-dihydropyridine; a subsequent oxidation step is required to achieve aromatization, which is the driving force for this second step.[6]

The Chichibabin Amination Reaction (1914)

While the Hantzsch synthesis and other methods focused on constructing the pyridine ring from acyclic precursors, the direct functionalization of the pre-formed pyridine ring presented a significant challenge. In 1914, Russian chemist Aleksei Chichibabin developed a groundbreaking method for the direct amination of pyridine.[13][14] The Chichibabin reaction involves the treatment of pyridine with sodium amide (NaNH₂) in a high-boiling inert solvent like xylene or at lower temperatures in liquid ammonia.[13][15] This nucleophilic aromatic substitution reaction introduces an amino group predominantly at the 2-position of the pyridine ring.[13][16]

The mechanism proceeds through the addition of the powerful nucleophile, the amide anion (NH₂⁻), to the electron-deficient C2 position of the pyridine ring, forming a σ-adduct (a Meisenheimer-like intermediate).[14][17] Aromatization is then achieved by the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source in the workup.[14] The Chichibabin reaction provided the first direct route to 2-aminopyridines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[13]

Experimental Protocol: Chichibabin Amination of Pyridine

Objective: To synthesize 2-aminopyridine from pyridine.

Materials:

-

Pyridine (1 equivalent)

-

Sodium amide (NaNH₂) (1.1 equivalents)

-

Toluene or xylene (anhydrous solvent)

-

Ammonium chloride solution (for workup)

Procedure:

-

Caution: Sodium amide is highly reactive and pyrophoric. This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous conditions.

-

To a stirred suspension of sodium amide in anhydrous toluene in a three-necked flask equipped with a reflux condenser and a dropping funnel, add pyridine dropwise.

-

Heat the reaction mixture to reflux (around 110-130 °C) for 4-6 hours. The evolution of hydrogen gas indicates the progress of the reaction.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, portion-wise addition of water, followed by a saturated aqueous solution of ammonium chloride to neutralize any remaining sodium amide and hydrolyze the sodium salt of the product.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-aminopyridine.

-

The product can be further purified by recrystallization or distillation.

Causality: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the α- (C2) and γ- (C4) positions electrophilic and thus susceptible to nucleophilic attack. The strong nucleophile, sodium amide, preferentially attacks the C2 position. The elimination of a hydride ion is the key step to regain aromaticity.[14]

The Kröhnke Pyridine Synthesis

Developed by Fritz Kröhnke, this method offers a versatile route to highly functionalized, often 2,4,6-trisubstituted, pyridines.[18][19] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[19][20] The mechanism involves an initial Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[18][19] This intermediate then undergoes cyclization and dehydration with ammonia to form the pyridine ring.[18] The Kröhnke synthesis is valued for its generally mild reaction conditions and high yields.[18]

Experimental Protocol: Kröhnke Pyridine Synthesis

Objective: To synthesize 2,4,6-triphenylpyridine.

Materials:

-

Phenacylpyridinium bromide (1 equivalent)

-

Chalcone (benzalacetophenone) (1 equivalent)

-

Ammonium acetate (excess)

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask, dissolve phenacylpyridinium bromide and chalcone in glacial acetic acid.

-

Add a large excess of ammonium acetate to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Pour the reaction mixture into water to induce further precipitation.

-

Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality: The pyridinium group in the α-pyridinium methyl ketone salt serves as an activating group, facilitating the formation of the enolate for the initial Michael addition. Ammonium acetate provides the nitrogen atom for the cyclization step and also acts as a buffer.[19][20]

Other Notable Classical Syntheses

Several other classical methods have made significant contributions to the synthesis of substituted pyridines:

-

Guareschi-Thorpe Synthesis: This reaction prepares 2-pyridones from cyanoacetamide or a cyanoacetic ester and a 1,3-dicarbonyl compound in the presence of a base.[21][22][23] It provides an efficient route to highly functionalized 2-pyridone derivatives.[24]

-

Emmert Reaction: This reaction involves the condensation of pyridine with a ketone in the presence of aluminum or magnesium and a catalytic amount of mercuric chloride to produce 2-substituted pyridylmethanols.[25][26] Subsequent dehydration and reduction can yield alkyl- or cycloalkylpyridines.[25]

The Modern Era: Catalysis and C-H Functionalization

While classical named reactions laid the groundwork for pyridine chemistry, the late 20th and early 21st centuries have seen a paradigm shift towards more efficient, selective, and sustainable synthetic methods. The advent of transition metal catalysis has revolutionized the synthesis and functionalization of pyridines.

Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) has enabled the direct introduction of a wide variety of substituents onto pre-functionalized pyridine rings (e.g., halopyridines). These methods offer unparalleled scope and functional group tolerance, making them indispensable tools in modern drug discovery.

C-H Functionalization: The New Frontier

More recently, the field of C-H functionalization has emerged as a powerful strategy for the direct modification of pyridine's carbon-hydrogen bonds, bypassing the need for pre-functionalization.[27][28] This approach offers significant advantages in terms of atom economy and step efficiency.[11][29] While the functionalization of the C2 position is often favored due to the electronic influence and directing effect of the nitrogen atom, significant progress has been made in achieving regioselective functionalization at the more challenging C3 and C4 positions.[27] These advancements are driven by the design of sophisticated transition metal catalysts and directing groups that can selectively activate specific C-H bonds.[27]

The Indispensable Role of Substituted Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, found in a vast number of approved drugs.[5][30] Its presence can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and ability to engage in hydrogen bonding with biological targets.[5][31] The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its modest basicity, make it a valuable bioisostere for phenyl rings and other functional groups in drug design.[32]

Table 1: Selected Examples of Pyridine-Containing Drugs and their Therapeutic Areas

| Drug Name | Therapeutic Area | Key Pyridine-Derived Moiety |

| Isoniazid | Tuberculosis | Pyridine-4-carbohydrazide |

| Nifedipine | Hypertension, Angina | Dihydropyridine |

| Omeprazole | Acid reflux | Substituted pyridine |

| Crizotinib | Lung Cancer | Aminopyridine |

| Abiraterone | Prostate Cancer | Pyridin-3-yl |

| Delavirdine | HIV/AIDS | Piperidinyl-pyridinyl |

| Piroxicam | Arthritis (NSAID) | Pyridinyl |

The diverse substitution patterns accessible through both classical and modern synthetic methods have allowed medicinal chemists to fine-tune the pharmacological profiles of drug candidates, leading to the development of safer and more effective treatments for a wide range of diseases.[33][34]

Conclusion and Future Outlook

The journey of substituted pyridines from their discovery in bone oil to their central role in modern medicine is a compelling narrative of chemical innovation. The classical named reactions developed over a century ago provided the foundational tools to explore the chemistry of this versatile heterocycle. Today, the field continues to evolve at a rapid pace, driven by the power of transition metal catalysis and the elegance of C-H functionalization.[11] These modern techniques are enabling the synthesis of increasingly complex and precisely functionalized pyridine derivatives with unprecedented efficiency and selectivity. As our understanding of disease biology deepens, the demand for novel molecular architectures will only grow. The rich history and dynamic present of substituted pyridine synthesis ensure that this humble heterocycle will remain an indispensable tool for researchers, scientists, and drug development professionals for the foreseeable future.

Visualizations

Diagram 1: The Hantzsch Pyridine Synthesis Workflow

Caption: Relationship between de novo synthesis and direct functionalization of the pyridine core.

References

- Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.

-

Kröhnke pyridine synthesis. (2024, June 13). In Wikipedia. [Link]

-

Pyridine. (2024, January 15). In Wikipedia. [Link]

- Chichibabin reaction. (n.d.). In Grokipedia.

-

Mechanism of the Kröhnke pyridine synthesis. (2021). ResearchGate. [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). National Center for Biotechnology Information. [Link]

-

Learning from the Hantzsch synthesis. (2000). American Chemical Society. [Link]

-

Kröhnke-Pyridin-Synthese. (2024, June 13). In Wikipedia. [Link]

-

C-H Functionalization of Pyridines. (2020). ResearchGate. [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2015). Royal Society of Chemistry. [Link]

-

Emmert Reaction in Synthesis of Alkyl- and Cycloalkylpyridines. (1951). Journal of the American Chemical Society. [Link]

-

Guareschi-Thorpe synthesis of pyridine. (n.d.). Química Organica.org. Retrieved January 20, 2026, from [Link]

-

Kröhnke Pyridine Synthesis. (n.d.). Merck Index. Retrieved January 20, 2026, from [Link]

-

Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved January 20, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). Royal Society of Chemistry. [Link]

-

Hantzsch pyridine synthesis. (2024, January 1). In Wikipedia. [Link]

-

A Brief View on Pyridine Compounds. (2023). Open Access Journals. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2020). National Center for Biotechnology Information. [Link]

-

Pyridine Synthesis: A Comprehensive Overview. (2026, January 5). V.Nimc. [Link]

-

Synthesis of Pyridine. (2021, November 7). YouTube. [Link]

-

C–H functionalization of pyridines. (2020). Royal Society of Chemistry. [Link]

-

Chichibabin reaction. (2023, December 16). In Wikipedia. [Link]

-

Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018). ACS Publications. [Link]

-

Chichibabin Reaction. (2014). Slideshare. [Link]

-

The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Guareschi-Reaktion. (2023, April 2). In Wikipedia. [Link]

-

Pyridine. (2020, August 31). American Chemical Society. [Link]

-

Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway. Retrieved January 20, 2026, from [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2021). Royal Society of Chemistry. [Link]

-

Pyridine C−H Bond Functionalization Strategies. (2021). ResearchGate. [Link]

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Pyridones in drug discovery: Recent advances. (2021). PubMed. [Link]

- C-H Functionalization of Pyridines. (2023, June 15). CoLab.

-

The Chichibabin amination reaction. (2018, November 26). Scientific Update. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. [Link]

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025, August 9). Medium. [Link]

-

Pyridines. (n.d.). History Commons. Retrieved January 20, 2026, from [Link]

-

Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. (2021, June 27). YouTube. [Link]

-

The Emmert Reaction in the Synthesis of Alkyl- and Cycloalkylpyridines1. (1951). ACS Publications. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (2020). YMER. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. history-commons.net [history-commons.net]

- 3. acs.org [acs.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Pyridine Synthesis: A Comprehensive Overview [vault.nimc.gov.ng]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 15. scientificupdate.com [scientificupdate.com]

- 16. Chichibabin Reaction | PPTX [slideshare.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 23. Guareschi-Thorpe Condensation [drugfuture.com]

- 24. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. nbinno.com [nbinno.com]

- 34. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pivalamide Group: A Cornerstone of Modern Chemical Design and Synthesis

Abstract

The pivalamide group, characterized by a sterically demanding tert-butyl moiety attached to an amide, has emerged as a pivotal functional group in contemporary chemical sciences.[1] Its unique steric and electronic properties have established it as a versatile tool for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the pivalamide group's fundamental characteristics, its strategic applications in organic synthesis, and its significant impact on the physicochemical and pharmacological properties of chemical compounds. We will delve into the causality behind its utility as a directing group, a protective group, and a critical pharmacophore element, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Unassuming Power of Steric Hindrance

At first glance, pivalamide (2,2-dimethylpropanamide) is a simple amide.[2][3] However, the presence of the bulky tert-butyl group introduces significant steric hindrance, a feature that profoundly influences its chemical behavior and applications.[4][5] This steric bulk is not a liability but rather a powerful tool that, when strategically employed, allows for remarkable control over chemical reactions and molecular interactions. This guide will illuminate how the interplay of steric and electronic effects governs the diverse roles of the pivalamide group, from guiding C-H functionalization to enhancing the metabolic stability of drug candidates.[6][7][8]

Physicochemical Properties of the Pivalamide Group

The incorporation of a pivalamide group into a molecule imparts distinct physicochemical characteristics that are crucial for its application in both materials science and medicinal chemistry.[1]

| Property | Value (for Pivalamide) | Significance in Chemical Compounds | Reference |

| Molecular Formula | C₅H₁₁NO | --- | [1] |

| Molecular Weight | 101.15 g/mol | Influences diffusion and transport across biological membranes. | [1] |

| Melting Point | 154-157 °C | Indicates purity and defines solid-state handling conditions. | [1] |

| Boiling Point | 212 °C | Defines liquid-state handling and purification conditions. | [1] |

| Appearance | White to off-white crystalline powder | Basic physical identification. | [1] |

| AlogP (Lipophilicity) | 0.52 | Measures the compound's partitioning between lipid and aqueous phases, affecting membrane permeability. | [1] |

The steric bulk of the tert-butyl group can influence molecular packing in the solid state, a property that has been exploited in the design of advanced materials like Low Molecular Mass Gelators (LMOGs).[1][5] In the context of drug design, the lipophilicity and size of the pivalamide group can be fine-tuned to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9]

The Pivalamide Group in Organic Synthesis: A Tool for Precision

The unique structural attributes of the pivalamide group have rendered it an invaluable tool in the synthetic chemist's arsenal, enabling a range of strategic transformations.

A Directing Group for C-H Functionalization